2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves multicomponent reactions. One common synthetic route includes the reaction of aniline, chloro benzaldehyde, and thioglycolic acid (TGA) in the presence of a catalyst such as β-cyclodextrin-SO3H. This method is favored for its high yield, low toxicity, and easy isolation of the product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazolidine ring plays a crucial role in its biological activity. The compound can inhibit specific enzymes and proteins, leading to its anticancer and antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid include other thiazolidine derivatives such as:
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride
- 2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific naphthalene and thiazolidine moieties, which contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-14(19)9-17-15(20)13(22-16(17)21)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,9H2,(H,18,19)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGOEFDHKSPDR-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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